molecular formula C20H20ClN3O3S B11234367 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B11234367
M. Wt: 417.9 g/mol
InChI Key: OVQOZGPEVPUSFA-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Core Structure: The compound features a 1,2,4-triazole ring fused with a 1,5-benzodioxepin ring. The 1,5-benzodioxepin moiety contributes to its unique properties.

Preparation Methods

Synthesis Routes::

    Halogenation and Sulfide Formation:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the sulfur atom.

    Substitution: The chlorophenoxy group is susceptible to substitution reactions.

    Reduction: Reduction of the triazole ring may yield interesting derivatives.

Common Reagents::

    Oxidation: Oxidizing agents like H2O2 or m-CPBA.

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents (e.g., NaBH4).

Major Products::
  • Oxidation: Sulfone derivatives.
  • Substitution: Various alkylated or arylated products.
  • Reduction: Reduced triazole derivatives.

Scientific Research Applications

    Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.

    Chemistry: Explore its reactivity in heterocyclic synthesis.

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

    Targets: Likely interacts with cellular receptors or enzymes.

    Pathways: May modulate signaling pathways related to cell growth, inflammation, or metabolism.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C20H20ClN3O3S/c1-24-19(14-3-8-17-18(13-14)27-10-2-9-26-17)22-23-20(24)28-12-11-25-16-6-4-15(21)5-7-16/h3-8,13H,2,9-12H2,1H3

InChI Key

OVQOZGPEVPUSFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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